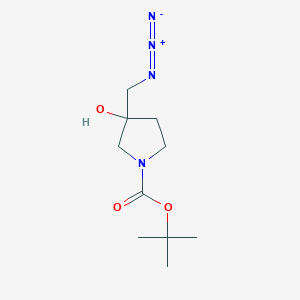

Tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, a hydroxyl group, and an azidomethyl substituent at the 3-position of the pyrrolidine ring. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and bioconjugation applications. The azidomethyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group provides a site for further functionalization. Its tert-butyl carbamate moiety enhances solubility and stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-9(2,3)17-8(15)14-5-4-10(16,7-14)6-12-13-11/h16H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXCOWWXFDXAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decarboxylation to (R)-3-Hydroxypyrrolidine

Trans-4-hydroxy-L-proline undergoes decarboxylation in the presence of a catalyst (e.g., palladium on carbon) under acidic conditions, yielding (R)-3-hydroxypyrrolidine hydrochloride. This step establishes the pyrrolidine ring and introduces the hydroxyl group at the 3-position.

Boc Protection and Sulfonylation

The secondary amine of (R)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. Subsequent sulfonylation of the 3-hydroxyl group using methanesulfonyl chloride (MsCl) generates tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, a key intermediate with a labile leaving group.

Iridium-Catalyzed Reductive Generation of Azomethine Ylides

Recent advances in iridium-catalyzed reductive chemistry enable the synthesis of polysubstituted pyrrolidines from stable amide precursors. This method leverages azomethine ylides, generated via hydrosilylation of tertiary amides, to undergo [3+2] cycloadditions with electron-deficient alkenes.

Substrate Design and Cycloaddition

A suitably functionalized amide precursor, such as tert-butyl 3-(trimethylsilyl)methylpyrrolidine-1-carboxylate, undergoes partial reduction with Vaska’s complex [IrCl(CO)(PPh₃)₂] and tetramethyldisiloxane (TMDS). Silanoate elimination forms an azomethine ylide, which reacts with a dipolarophile (e.g., acrylate esters) to form a cycloadduct. Post-cycloaddition modifications, such as hydroxylation or azide incorporation, could introduce the desired substituents. For example, ozonolysis of a cycloadduct’s alkene followed by reductive workup might install a hydroxyl group, while subsequent azidation could furnish the azidomethyl moiety.

Sequential Functional Group Manipulation of Pyrrolidine Intermediates

Oxidation and Nucleophilic Addition

Starting from tert-butyl 3-oxopyrrolidine-1-carboxylate, a ketone intermediate, sequential nucleophilic additions could install the azidomethyl and hydroxyl groups. For instance:

- Grignard Addition : Reaction with methylmagnesium bromide introduces a methyl group, forming tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

- Bromination and Azidation : Bromination of the methyl group (e.g., using N-bromosuccinimide) followed by substitution with sodium azide yields the azidomethyl derivative.

This route demands strict control over stereochemistry and reaction conditions to prevent over-bromination or racemization.

Epoxide Ring-Opening Strategy

Formation of an epoxide at the 3,4-position of tert-butyl pyrrolidine-1-carboxylate, followed by regioselective ring-opening with sodium azide, could install adjacent azide and hydroxyl groups. However, this approach typically yields vicinal rather than geminal substituents, limiting its applicability.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis Overview

The synthesis of Tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves several steps, including the formation of the pyrrolidine ring followed by the introduction of the azidomethyl group. This multi-step process allows for the precise control of the compound's functional groups, which is crucial for its subsequent applications in research and development.

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its azide group is particularly reactive, allowing it to participate in click chemistry, which is a powerful method for drug discovery and development. This compound has shown potential in developing therapeutics for neurological disorders and cancer treatment due to its ability to interact with biological targets effectively .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features facilitate various reactions, including nucleophilic substitutions and cycloadditions, making it essential for creating novel compounds with potential applications in materials science and drug development .

Biochemical Research

Researchers are exploring this compound's role in understanding enzyme interactions and metabolic pathways. The compound's hydroxyl and azido groups allow it to form hydrogen bonds and participate in critical biological interactions, providing insights into potential therapeutic targets .

Agricultural Chemistry

There is ongoing research into the use of this compound in developing agrochemicals. Its properties may contribute to more effective pest control solutions that are environmentally friendly, aligning with current trends towards sustainable agricultural practices .

Material Science

The unique properties of this compound make it suitable for formulating advanced materials such as polymers and coatings. These materials can exhibit enhanced durability and performance, which are essential for various industrial applications .

Case Study 1: Drug Development

A recent study highlighted the synthesis of a series of arginase inhibitors using this compound as a key intermediate. The inhibitors exhibited significant anti-inflammatory properties, demonstrating the compound's potential in therapeutic applications against inflammatory diseases .

Case Study 2: Organic Synthesis

In another investigation, researchers employed this compound in click chemistry reactions to create new drug candidates with improved efficacy against specific cancer cell lines. The azide group allowed for rapid conjugation with various biomolecules, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1 involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The azidomethyl group in the target compound distinguishes it from derivatives with hydroxymethyl, fluorinated, or aromatic substituents. This group confers unique reactivity for bioorthogonal chemistry.

- Fluorine-containing derivatives (e.g., ) exhibit enhanced metabolic stability and lipophilicity compared to the target compound, as fluorine atoms reduce basicity and increase logP .

Physicochemical Properties

Key Observations :

- The target compound’s lower logP (~1.2) compared to chlorophenylmethyl (logP 3.848) or fluorinated analogs suggests better aqueous solubility, advantageous for biological applications .

- The crystalline nature of the chlorophenylmethyl derivative (mp 109–111°C) contrasts with the likely liquid or amorphous state of the target compound, impacting formulation strategies .

Q & A

Advanced Research Question

- Challenges : Competing stereoisomers may form due to the proximity of the hydroxyl and azidomethyl groups, leading to racemization or diastereomer mixtures .

- Solutions :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) can enforce stereoselectivity during azide introduction .

- Low-temperature reactions : Slow kinetics at reduced temperatures favor thermodynamically stable stereoisomers .

How does this compound participate in click chemistry, and what are its limitations?

Advanced Research Question

- Click Chemistry Applications : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages, useful in bioconjugation or polymer synthesis .

- Limitations :

How can researchers resolve contradictions in reported reaction yields or purification outcomes for this compound?

Q. Data Contradiction Analysis

- Root Causes : Variations in solvent purity, catalyst loading, or workup methods (e.g., aqueous vs. organic extraction) .

- Mitigation Strategies :

What computational modeling approaches are suitable for predicting the reactivity of this compound in drug discovery?

Advanced Research Question

- Molecular Dynamics (MD) : Simulates conformational flexibility of the pyrrolidine ring and hydrogen-bonding interactions involving the hydroxyl group .

- Density Functional Theory (DFT) : Calculates transition-state energies for azide-related reactions (e.g., CuAAC) to predict regioselectivity .

- Docking Studies : Evaluates binding affinity to biological targets (e.g., enzymes), leveraging crystallographic data from SHELX-refined structures .

What are the stability considerations for storing this compound, and how can degradation be monitored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.